mPGES-1 Inhibitory Potency and COX-1/COX-2 Selectivity – Direct Head‑to‑Head with the N‑Ethyl Analog
The target compound inhibited recombinant human mPGES‑1 with an IC₅₀ of 8 nM, whereas the N‑ethyl congener (2‑(1H‑indol‑1‑yl)‑N‑(2‑ethyl‑2,6‑dihydro‑4H‑thieno[3,4‑c]pyrazol‑3‑yl)acetamide) exhibited a markedly weaker IC₅₀ of 35 nM [1]. Both compounds retained >1000‑fold selectivity over COX‑1 and COX‑2 (IC₅₀ >10 µM for both isoforms), as reported in the same assay [REFS-1, REFS-2]. Thus, a single‑carbon homologation at the pyrazole nitrogen diminished target potency by 4.4‑fold without any gain in isoform selectivity.
N‑ethyl analog: IC₅₀ 35 nM
>1000‑fold over COX‑1/2 (both)
| Evidence Dimension | mPGES-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | N‑ethyl analog IC₅₀ = 35 nM |
| Quantified Difference | 4.4‑fold higher potency for the target compound |
| Conditions | Recombinant human mPGES‑1 fluorescence‑based activity assay; PGE₂ substrate 1 µM; incubation 30 min at 37°C |
Why This Matters
Higher target engagement at lower concentrations reduces the required dose, thereby minimizing the risk of off‑target effects and improving the therapeutic index.
- [1] Baraldi, P. G.; Preti, D.; Tabrizi, M. A.; et al. Discovery of 2-(1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide as a potent and selective mPGES-1 inhibitor. *Bioorg. Med. Chem. Lett.* **2016**, *26*, 2150–2155. View Source
- [2] Roth, G. J.; Binder, F.; Bischoff, D.; et al. Thieno[3,4-c]pyrazole derivatives as mPGES-1 inhibitors. WO2015040142 (A1), March 26, 2015. View Source
